Product packaging for 3-Methyl-1H-indazole-4-boronic acid(Cat. No.:CAS No. 1310383-41-5)

3-Methyl-1H-indazole-4-boronic acid

Cat. No.: B1452260
CAS No.: 1310383-41-5
M. Wt: 175.98 g/mol
InChI Key: SRVMIYRNCHTCIN-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffold in Contemporary Organic Synthesis Research

The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern organic synthesis and medicinal chemistry. nih.govnih.gov Its derivatives are integral to a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities. nih.govnih.govnih.gov The structural diversity of the indazole nucleus has captured the attention of medicinal chemists, leading to the development of novel drug candidates. nih.gov

Indazole-containing compounds are found in numerous commercially available drugs and are investigated for their therapeutic potential against a variety of diseases, including cancer, inflammation, and infectious diseases. nih.govrsc.orgacs.org For instance, some indazole derivatives have been developed as potent kinase inhibitors, showcasing significant anti-cancer activity. rsc.org The indazole motif can function as both a foundational scaffold and a functional substituent in the design of new bioactive molecules. rsc.org The ongoing research into synthetic methodologies for indazole derivatives underscores their importance in the quest for new therapeutic agents. nih.govresearchgate.net

Overview of Organoboron Compounds as Key Intermediates and Reagents in Advanced Synthetic Methodologies

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in organic synthesis. publish.csiro.aunumberanalytics.comnumberanalytics.com Their unique reactivity, stability, and generally low toxicity make them versatile reagents and key intermediates in a multitude of chemical transformations. publish.csiro.auscispace.comnih.gov The development of organoboron chemistry has provided chemists with powerful methods for constructing complex molecules. numberanalytics.comwikipedia.org

One of the most prominent applications of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. numberanalytics.comorganic-chemistry.orglibretexts.org This reaction's reliability and functional group tolerance have made it a staple in both academic and industrial research, including the large-scale synthesis of pharmaceuticals. libretexts.orgnih.govias.ac.in Beyond cross-coupling, organoboron reagents are utilized in a variety of other important transformations, such as hydroboration, allylation, and cycloaddition reactions. numberanalytics.comwikipedia.org The continuous expansion of reactions mediated by organoboron compounds highlights their ever-growing importance in modern synthetic chemistry. publish.csiro.auscispace.com

Contextualization of 3-Methyl-1H-indazole-4-boronic Acid within Indazole and Boronic Acid Research Frameworks

This compound integrates the key structural features of both the indazole scaffold and the boronic acid functional group. This positions it as a valuable building block in the synthesis of complex molecules that can leverage the biological activities associated with the indazole core and the synthetic versatility of the boronic acid moiety.

The strategic placement of the boronic acid group at the 4-position of the 3-methyl-1H-indazole ring allows for further functionalization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.orglibretexts.org This enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position, leading to the creation of diverse libraries of indazole derivatives for biological screening.

The synthesis of such bifunctional molecules is a testament to the advancements in synthetic methodology that allow for the selective incorporation of reactive functional groups onto heterocyclic scaffolds. The availability of compounds like this compound facilitates the exploration of new chemical space and the development of novel compounds with potential therapeutic applications. nih.govnih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BN2O2 B1452260 3-Methyl-1H-indazole-4-boronic acid CAS No. 1310383-41-5

Properties

IUPAC Name

(3-methyl-2H-indazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-8-6(9(12)13)3-2-4-7(8)11-10-5/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVMIYRNCHTCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=NNC(=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Methyl 1h Indazole 4 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Indazole Boronic Acids

Palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis, and indazole boronic acids are excellent substrates for these transformations. rsc.org The Suzuki-Miyaura reaction, in particular, stands out as the most efficient and widely used method for the functionalization of the indazole core via its boronic acid derivatives due to its mild conditions, broad substrate scope, and the stability of the boronic acid reagents. rsc.orglibretexts.org

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoborane (like 3-methyl-1H-indazole-4-boronic acid) and an organic halide or triflate. libretexts.orgyoutube.com This process is fundamental for creating C(sp²)–C(sp²) bonds, which are crucial for constructing biaryl and heteroaryl structures often found in biologically active compounds. rsc.org

This compound serves as a pivotal intermediate for the synthesis of indazoles functionalized at the C-4 position. Through Suzuki-Miyaura coupling, the boronic acid moiety is replaced by a variety of substituents, primarily aryl or heteroaryl groups, transferred from the electrophilic coupling partner. This method provides a direct route to C-4 arylated indazoles, which are of significant interest in medicinal chemistry. Research has demonstrated the successful coupling of indazole boronic acids with various electrophiles to create these C-C bonds with precision. rsc.orgresearchgate.net While much of the literature focuses on the coupling of halo-indazoles with various boronic acids, the principles are directly applicable to the coupling of indazole boronic acids with halo-arenes. For instance, studies on the functionalization of the indazole ring have extensively used Suzuki coupling to introduce substituents at various positions, highlighting the reaction's reliability. nih.govresearchgate.net

The versatility of the Suzuki-Miyaura reaction allows for the coupling of indazole boronic acids with a wide range of electrophiles.

Aryl and Heteroaryl Partners : The reaction is highly effective for coupling with a variety of aryl and heteroaryl halides (bromides, iodides) and triflates. rsc.orgresearchgate.net The electronic properties of the coupling partners are well-tolerated; both electron-rich and electron-deficient (hetero)aryl halides can be used successfully. rsc.orgnih.gov For example, successful couplings have been reported with phenylboronic acids bearing electron-donating groups, as well as with heteroaryl boronic acids like thienyl and furyl derivatives. nih.gov The reaction's robustness allows for the synthesis of complex biaryl systems, which are common motifs in drug discovery. nih.govnih.gov

Alkyl Coupling Partners : While C(sp²)–C(sp²) couplings are most common, significant progress has been made in C(sp²)–C(sp³) coupling reactions. nih.gov This allows for the introduction of alkyl groups onto the indazole C-4 position. These reactions can be more challenging and often require specialized catalyst systems and conditions to achieve good yields and prevent side reactions. nih.govorganic-chemistry.org The scope includes the use of unactivated secondary alkyl halides, representing a major advancement in the versatility of the Suzuki reaction. organic-chemistry.org

Limitations can arise from severe steric hindrance near the reaction site on either coupling partner. Furthermore, highly labile groups on the substrates may not be compatible with all reaction conditions, although the mildness of the Suzuki coupling makes it tolerant of many functional groups. youtube.comorganic-chemistry.org

The success and efficiency of the Suzuki-Miyaura coupling of indazole boronic acids are highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. researchgate.netresearchgate.net Extensive research has focused on optimizing these parameters to maximize product yields and reaction rates.

Catalyst Systems : Palladium precursors such as Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are commonly employed. nih.govnih.gov The choice of catalyst can significantly impact the reaction's success, with some systems being more effective for specific substrate combinations. researchgate.net For instance, Pd(dppf)Cl₂ has been identified as a highly effective catalyst for coupling bromoindazoles with heteroarylboronic acids. nih.gov

Ligands : The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). yonedalabs.com For challenging couplings, bulky and electron-rich phosphine (B1218219) ligands like XPhos, RuPhos, and tricyclohexylphosphine (B42057) (PCy₃) are often used to enhance catalytic activity, especially when using less reactive aryl chlorides as electrophiles. nih.gov Bidentate phosphine ligands have also shown excellent reactivity for substrates that are challenging for monodentate ligands. libretexts.org

Bases and Solvents : A base is required to activate the boronic acid for transmetalation to the palladium center. organic-chemistry.org Common choices include inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govnih.gov The solvent system often consists of an organic solvent such as 1,4-dioxane, dimethylformamide (DMF), or dimethoxyethane (DME), frequently with water as a co-solvent to aid in dissolving the base and facilitating the reaction. nih.govresearchgate.netresearchgate.net

Optimization studies have established robust conditions for these couplings. For example, a system using Pd(PPh₃)₄ with Cs₂CO₃ in a dioxane/EtOH/H₂O mixture at elevated temperatures has proven effective for coupling 7-bromo-4-substituted-1H-indazoles with various aryl and heteroaryl boronic acids. nih.gov

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Indazole Derivatives
Catalyst (mol%)LigandBaseSolventTemperature (°C)Coupling PartnersYield (%)Reference
Pd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O1407-bromo-4-sulfonamido-1H-indazole + 4-methoxyphenylboronic acidGood nih.gov
Pd(dppf)Cl₂-K₂CO₃DME805-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acidHigh nih.gov
Pd(OAc)₂ (2)RuPhosK₃PO₄Dioxane/H₂O1003-bromo-indazol-5-amine + arylboronic acidsGood-Excellent researchgate.net
Pd Source (2)XPhos (3)K₃PO₄Dioxane/H₂O1003-chloroindazole + 5-indole boronic acidExcellent (95%) nih.gov
PdCl₂(dppf)·DCM (5)-K₂CO₃1,4-Dioxane/H₂O100N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide + boronic acidsNot specified nih.govrsc.org

While the Suzuki-Miyaura reaction is the most prominent cross-coupling method for indazole boronic acids, other transition metal-catalyzed reactions are vital for the broader functionalization of the indazole scaffold. researchgate.net However, the direct use of indazole boronic acids in other named cross-coupling reactions like Stille (organotin), Heck (alkene), or Sonogashira (alkyne) is less commonly reported than their use in Suzuki reactions. These other methods typically involve a halo-indazole as the electrophilic partner reacting with a different organometallic reagent. The transmetalation step, which is central to these reactions, involves different metals (e.g., tin in Stille, copper co-catalysis in Sonogashira), and the specific reactivity of the boronic acid is tailored for the palladium/base system of the Suzuki coupling. rsc.org Therefore, the functionalization of indazoles via other cross-coupling reactions generally starts from a different precursor, such as a halogenated indazole. researchgate.net

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles for C-C Bond Formation

C-H Activation and Late-Stage Functionalization Applications

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocyclic compounds, including indazoles. researchgate.netrsc.org This approach allows for the formation of C-C or C-heteroatom bonds by directly converting a C-H bond, bypassing the need to pre-functionalize the substrate with a halide or organometallic group. mdpi.com

Research in this area has largely focused on the C-H functionalization of the indazole ring itself at positions such as C3, C7, or on an N-aryl substituent, often guided by a directing group. rsc.orgresearchgate.netnih.gov For example, rhodium and palladium catalysts have been successfully used for the direct arylation of the indazole core. mdpi.comnih.gov

The application of C-H activation where this compound itself is a substrate for further functionalization is not extensively documented in the reviewed literature. Instead, C-H activation and Suzuki coupling are often viewed as complementary strategies. A synthetic route might involve a C-H activation step to install a group at one position of the indazole ring, followed by a Suzuki coupling at another pre-functionalized position (e.g., a bromo or boronic acid group) to complete the synthesis of a complex molecule. This highlights the role of indazole boronic acids as key intermediates for late-stage functionalization, where a complex fragment can be introduced onto an already elaborated molecular scaffold in one of the final steps of a synthesis. researchgate.netrsc.org

Boron Transformations and Derivatizations of Indazole Boronic Acids

Hydroxydeboronation Reactions for Hydroxyl Indazole Synthesis

The conversion of an aryl boronic acid to a phenol (B47542), known as hydroxydeboronation, is a valuable synthetic transformation. For this compound, this reaction provides a direct route to 4-hydroxy-3-methyl-1H-indazole, a potentially important intermediate for the synthesis of biologically active molecules. The synthesis of hydroxylated indazoles is of significant interest in medicinal chemistry. jmchemsci.com

The general mechanism of hydroxydeboronation involves the oxidation of the carbon-boron bond. A common and effective method for this transformation is the use of an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically under basic conditions. Other reagents, like sodium perborate, can also be employed.

The reaction proceeds via the formation of a boronate intermediate by the addition of a hydroperoxide anion to the boron atom of the boronic acid. This is followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, with the concomitant displacement of a hydroxide (B78521) ion. The resulting boronate ester is then hydrolyzed to yield the desired phenol and boric acid.

While specific literature on the hydroxydeboronation of this compound is not extensively detailed, the reaction conditions are generally applicable to a wide range of aryl boronic acids. The table below outlines typical conditions for this transformation based on established methodologies for analogous compounds.

Table 1: Typical Reaction Conditions for Hydroxydeboronation of Aryl Boronic Acids
Oxidizing AgentBaseSolventTypical TemperatureGeneral Applicability
Hydrogen Peroxide (H₂O₂)Sodium Hydroxide (NaOH)Tetrahydrofuran (THF)/Water0 °C to room temperatureWidely used, effective for many aryl boronic acids.
Sodium Perborate (NaBO₃·4H₂O)- (self-basic)THF/WaterRoom temperature to refluxA solid, stable source of hydrogen peroxide.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)-Acetone/WaterRoom temperatureEffective for oxidation of various organoboranes.

Conversion to Other Organoboron Species (e.g., Pinacol (B44631) Esters) for Enhanced Reactivity or Stability

While boronic acids are invaluable in synthesis, they can sometimes be prone to decomposition, such as protodeboronation, especially under certain reaction or purification conditions. a2bchem.com To enhance stability and, in some cases, improve handling and reactivity, boronic acids are often converted into boronate esters. nih.gov The most common of these are the pinacol esters, formed by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).

The resulting this compound pinacol ester offers several advantages over the free boronic acid:

Enhanced Stability: Pinacol esters are generally more stable towards hydrolysis and air oxidation compared to their corresponding boronic acids. researchgate.net This increased stability makes them easier to handle, purify (e.g., via silica (B1680970) gel chromatography), and store for longer periods. a2bchem.com

Improved Solubility: Boronate esters often exhibit better solubility in organic solvents used in cross-coupling reactions. chemimpex.com

Modified Reactivity: The reactivity of the boron species can be fine-tuned. While the esterification might slightly temper the reactivity in some cases, it can also prevent the formation of undesired side products, such as boroxines (anhydrides of boronic acids).

The synthesis of boronic acid pinacol esters is typically a straightforward esterification reaction. This can be achieved by reacting the boronic acid with pinacol, often with azeotropic removal of water to drive the reaction to completion. Alternatively, they can be synthesized directly from the corresponding aryl halide. escholarship.orggoogle.com

Table 2: Methods for the Synthesis of Aryl Boronic Acid Pinacol Esters
Starting MaterialReagentsSolventGeneral ConditionsReference
Aryl Boronic AcidPinacolToluene or HexaneAzeotropic reflux with a Dean-Stark trap. a2bchem.com
Aryl HalideBis(pinacolato)diboron (B136004), Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc)Dioxane or DMSOHeated (e.g., 80-100 °C) under inert atmosphere. google.com
Aryl HalidePinacolborane (HBpin), Grignard reagent formationTetrahydrofuran (THF)Low temperature to ambient temperature. escholarship.org

The derivatization of this compound to its pinacol ester is a key strategy for chemists to improve the compound's utility in multi-step synthetic sequences, ensuring its stability and reliable performance in subsequent reactions.

Mechanistic and Theoretical Studies on Reactions Involving 3 Methyl 1h Indazole 4 Boronic Acid

Investigation of Catalyst Systems and Ligand Effects in Cross-Coupling Processes

The Suzuki-Miyaura cross-coupling reaction is a primary application for aryl boronic acids, including indazole-based derivatives. The choice of catalyst and associated ligands is paramount for achieving high efficiency and yield. Research on related 4-substituted-1H-indazoles demonstrates the exploration of various palladium-based catalyst systems.

For instance, in the Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles with aryl boronic acids, different catalysts were screened to optimize the reaction conditions. nih.gov The investigation typically involves comparing various palladium sources and phosphine (B1218219) ligands. While a specific study detailing a catalyst screen for 3-Methyl-1H-indazole-4-boronic acid is not prevalent, the data from analogous systems provide a strong predictive framework. For example, catalysts like PdCl2(PPh3)2 are often used as a starting point in such optimizations. nih.gov

The reactivity in these palladium-catalyzed reactions can be significantly enhanced by the choice of ligands. In the oxidative Heck cross-coupling of vinyl-imidazoles with phenyl boronic acid, nitrogen-based ligands, particularly bathocuproine, were found to greatly improve reactivity, allowing the reaction to proceed efficiently even in the absence of a base. researchgate.net This highlights the crucial role of the ligand in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle, such as transmetalation and reductive elimination.

Table 1: Representative Catalyst System Optimization for Suzuki-Miyaura Coupling of a Substituted Indazole This table is illustrative, based on findings for related indazole compounds.

Catalyst (mol%) Ligand Base Solvent Time (h) Yield (%)
Pd(OAc)2 (10) PPh3 K2CO3 Dioxane/H2O 12 Moderate
PdCl2(dppf) (5) dppf Cs2CO3 DMF 8 Good
PdCl2(PPh3)2 (10) PPh3 K2CO3 Toluene/H2O 16 Moderate

Data is conceptual and derived from related studies in the literature. nih.govresearchgate.net

Regiochemical Control and Electronic Influences in Reaction Pathways

Regioselectivity is a critical aspect of reactions involving the indazole scaffold. The two nitrogen atoms in the pyrazole (B372694) ring present different potential sites for substitution, and the benzene (B151609) ring offers multiple positions for functionalization. Computational studies on 4-sulfonamido-1H-indazoles have been used to understand the reactivity of the indazole ring, leading to selective reactions like C7 bromination. nih.gov This regioselectivity is crucial as it allows for the specific placement of a leaving group, such as bromine, which can then be used in cross-coupling reactions.

The electronic properties of the coupling partners can also influence the reaction outcome. However, studies on the Suzuki-Miyaura coupling of C7-bromo-4-substituted-1H-indazoles with a range of aryl boronic acids have shown that the reaction proceeds to give moderate to excellent yields regardless of the electronic nature (electron-donating or electron-withdrawing) or steric hindrance of the substituent on the boronic acid partner. nih.gov For example, aryl boronic acids bearing strong electron-withdrawing groups like NO2 were coupled efficiently. nih.gov This suggests a robust reaction protocol that is not highly sensitive to the electronic character of the boronic acid, a valuable feature for synthetic versatility.

In reactions involving the indazole nitrogen atoms, such as the addition to formaldehyde, the regiochemical outcome (N1 vs. N2 substitution) is determined by a combination of factors including the substituents on the indazole ring and the reaction medium (e.g., acidic conditions). nih.gov

Computational Chemistry Investigations into Reaction Mechanisms and Molecular Properties

Computational chemistry provides powerful tools to elucidate reaction mechanisms, understand molecular properties, and predict reactivity for compounds like this compound.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of molecules and model reaction pathways. For indazole systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to provide a theoretical basis for experimental observations. nih.gov These calculations can determine the relative energies of reactants, transition states, and products, thereby mapping out the entire reaction coordinate.

In the context of cross-coupling, DFT can model the individual steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov Such studies can help rationalize the observed efficacy of different catalyst-ligand combinations and explain the regiochemical outcomes of reactions. For instance, DFT was used to estimate the reactivity of the 4-sulfonamido NH-indazole ring, supporting the experimental finding of regioselective C7 bromination. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. nih.gov The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov

For an indazole derivative, the MEP surface would show negative potential concentrated around the nitrogen atoms due to their lone pairs of electrons, identifying them as key sites for hydrogen bonding and electrophilic attack. researchgate.netchemrxiv.org The region around the acidic proton on the boronic acid group (-B(OH)2) and the N-H proton would show positive potential. This analysis helps in understanding intermolecular interactions and predicting how the molecule will orient itself when approaching a reaction partner or a catalyst. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is associated with nucleophilic character, while the LUMO is associated with electrophilic character. libretexts.org

In a Suzuki-Miyaura reaction, FMO theory helps to understand the key transmetalation step. The HOMO of the boronate species (the anionic form of this compound) would interact with the LUMO of the palladium(II)-halide complex. The energies and spatial distributions of these frontier orbitals, which can be calculated using computational methods, determine the feasibility and rate of the reaction. The analysis can explain why certain substrates are more reactive than others and how ligands can modulate the energy of the LUMO on the metal center to facilitate the reaction. libretexts.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. acadpubl.eu These interactions, represented as second-order perturbation energies (E(2)), quantify the stabilizing effect of electron delocalization.

For this compound, NBO analysis would reveal significant hyperconjugative interactions. Key interactions would include the delocalization of electron density from the nitrogen lone pairs (nN) into the antibonding orbitals (π*) of the aromatic system. acadpubl.eu This delocalization contributes to the stability and aromaticity of the indazole ring. The analysis can also shed light on the nature of the C-B bond and the electronic interactions between the boronic acid group and the indazole ring system, providing a deeper understanding of the molecule's intrinsic electronic properties and reactivity.

Table 2: Summary of Computational Chemistry Applications

Theoretical Method Information Provided Relevance to this compound
DFT Reaction energies, transition state structures, activation barriers. nih.govmdpi.com Elucidates cross-coupling reaction mechanisms and predicts regioselectivity.
MEP Maps of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov Predicts sites of interaction for catalysis, hydrogen bonding, and electrophilic/nucleophilic attack.
FMO Energy and location of HOMO and LUMO. youtube.com Explains reactivity in cross-coupling by analyzing the HOMO (boronate)-LUMO (catalyst) interaction.

| NBO | Intramolecular electron delocalization, hyperconjugative interactions, stabilization energies. acadpubl.eu | Quantifies the electronic stability of the indazole ring and the influence of substituents on reactivity. |

Studies on Acidity and pKa Values of Related Boronic Acids in Aqueous Solution

The acidity of a boronic acid, quantified by its pKa value, is a crucial parameter that governs its chemical reactivity and its interaction with biological systems. Boronic acids are Lewis acids that exist in equilibrium with their corresponding boronate forms in aqueous solution. nih.govresearchgate.net The pKa of a typical boronic acid is approximately 9, but this can be influenced by various factors, including the electronic effects of substituents on the aromatic ring and the solvent environment. wikipedia.orgacs.org

Research Findings on Boronic Acid Acidity

Studies on a variety of substituted phenylboronic acids have demonstrated a clear correlation between the electronic properties of the substituents and the pKa of the boronic acid. Electron-withdrawing groups generally increase the acidity (lower the pKa) of the boronic acid by stabilizing the anionic boronate species, while electron-donating groups have the opposite effect.

For instance, the introduction of a halogen atom to the phenyl ring of phenylboronic acid leads to an increase in acidity. mdpi.com This effect is particularly pronounced for meta-substituted derivatives due to the inductive effect and the absence of a resonance effect. mdpi.com Conversely, electron-donating groups, such as methoxy (B1213986) groups, can decrease acidity. The pKa of phenylboronic acid is reported to be around 8.68 in water, whereas 4-methoxyphenylboronic acid has a pKa of 9.25. researchgate.net

The solvent system also has a notable impact on the measured pKa. For example, the pKa of phenylboronic acid is 8.68 in water but increases to 9.61 in a water/acetonitrile mixture. researchgate.net This underscores the importance of considering the experimental conditions when comparing pKa values.

The acidity of the indazole ring itself is also a relevant consideration. Indazole is a bicyclic aromatic heterocycle with both acidic and basic properties. acs.org The presence of the nitrogen atoms and the aromatic system can influence the electron density at the 4-position, thereby affecting the acidity of the boronic acid substituent.

The following interactive table presents the pKa values for a selection of substituted phenylboronic acids in aqueous solution, illustrating the impact of different substituents on acidity.

CompoundSubstituentPositionpKaReference
Phenylboronic acid-H-8.76 mdpi.com
4-Trifluoromethylphenylboronic acid-CF3para7.86 mdpi.com
4-Methoxyphenylboronic acid-OCH3para9.25 researchgate.net
2-((dimethylamino)methyl)phenylboronic acid-CH2N(CH3)2ortho~5.3 researchgate.net
4-Formylphenylboronic acid-CHOpara~5.3-8.5 researchgate.net

Note: The pKa values can vary depending on the experimental method and conditions.

Based on the electronic properties of the indazole ring and the methyl group, it can be hypothesized that this compound would have a pKa in a range comparable to other substituted arylboronic acids. The indazole moiety is generally considered to be electron-withdrawing, which would suggest a lower pKa relative to unsubstituted phenylboronic acid. However, the electron-donating nature of the methyl group at the 3-position might slightly counteract this effect.

Further experimental studies are required to determine the precise pKa of this compound in aqueous solution and to fully elucidate the electronic influence of the 3-methyl-1H-indazolyl group on the acidity of the boronic acid functionality.

Advanced Applications in Organic Synthesis and Drug Discovery Research

3-Methyl-1H-indazole-4-boronic Acid as a Versatile Synthetic Synthon for Complex Molecular Architectures

This compound serves as a highly versatile synthetic synthon, a building block used to introduce specific structural motifs into a larger molecule. Boronic acids, in general, are foundational reagents in modern organic synthesis, prized for their stability, low toxicity, and broad reactivity. researchgate.netmdpi.comnih.gov They are key participants in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This reaction allows for the efficient and reliable formation of biaryl structures, which are common in many biologically active compounds. ias.ac.in

The utility of boronic acids like this compound is further enhanced by their compatibility with a wide array of functional groups and reaction conditions. nih.govmdpi.com This robustness allows for their incorporation at various stages of a synthetic sequence, including complex, multi-step syntheses. nih.gov The development of N-methyliminodiacetic acid (MIDA) boronates has further expanded the synthetic chemist's toolkit, offering a stable and easily handled form of boronic acids that can be purified by standard chromatography and deprotected under mild conditions. nih.gov This innovation facilitates the construction of intricate molecular architectures that were previously challenging to access. nih.gov

The presence of the 3-methyl-1H-indazole core within this boronic acid synthon provides an additional layer of synthetic versatility. The indazole ring system itself can be further functionalized at different positions, allowing for the creation of a vast library of derivatives with diverse steric and electronic properties. nih.gov This ability to systematically modify the indazole scaffold, coupled with the reactivity of the boronic acid group, makes this compound a powerful tool for generating complex and novel molecular structures.

Construction of Diverse Indazole Derivatives for Research and Development

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.netmedchemexpress.com Consequently, the synthesis of a wide array of indazole derivatives is a major focus of research and development in the pharmaceutical industry. nih.govresearchgate.netnih.gov this compound is a key starting material for accessing a variety of substituted indazoles.

The boronic acid functionality at the 4-position of the indazole ring allows for the introduction of various substituents through cross-coupling reactions. For instance, Suzuki-Miyaura coupling with different aryl or heteroaryl halides can generate a library of 4-aryl or 4-heteroaryl-3-methyl-1H-indazoles. ias.ac.in This method has been successfully employed to synthesize novel 5-substituted pyrrole (B145914) and thiophenyl indazoles, demonstrating the broad applicability of this approach. ias.ac.in

Furthermore, the indazole ring itself offers multiple sites for functionalization. The nitrogen atoms of the pyrazole (B372694) ring and the carbon atoms of the benzene (B151609) ring can be selectively modified to create a diverse set of derivatives. nih.gov For example, 1H-indazole-3-carboxaldehydes, which can be prepared from indoles, serve as key intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles. rsc.org This multi-faceted reactivity allows chemists to explore a vast chemical space around the indazole core, leading to the discovery of new compounds with unique biological activities.

The following table showcases examples of diverse indazole derivatives synthesized for research and development, highlighting the versatility of the indazole scaffold.

Derivative ClassSynthetic ApproachPotential Applications
1H-Pyridin-4-yl-3,5-disubstituted indazolesSuzuki coupling reaction of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with aryl boronic acids. ias.ac.inKinase inhibition (e.g., Akt kinase). ias.ac.in
1-(1H-Indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureasSystematic modification of the indazole A-region and pyrazole C-region. nih.govTRPV1 antagonism for potential analgesic applications. nih.gov
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)Synthesis from 1-pentyl-1H-indazole and butanamide derivatives. researchgate.netCannabinoid receptor modulation. researchgate.net
3-Methyl-1H-indazole derivatives as BRD4 inhibitorsVirtual screening and structure-based optimization. nih.govAnticancer activity through inhibition of bromodomain-containing protein 4. nih.gov

Role in Late-Stage Functionalization for Molecular Diversification in Drug Discovery Efforts

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. oup.comnih.gov This approach allows for the rapid generation of a library of structurally related analogs, which is crucial for optimizing the pharmacological properties of a lead compound. nih.govrsc.org Boronic acids, including this compound, play a significant role in LSF due to their ability to participate in a variety of mild and selective chemical transformations. oup.com

The C-H functionalization of drug-like molecules has emerged as a particularly effective LSF strategy, enabling the direct conversion of C-H bonds into new functional groups. nih.gov Boronic esters are often key intermediates in these transformations, as they can be installed onto a complex scaffold and then subsequently converted into a wide range of other functionalities. rsc.org For example, modern C-H borylation chemistry can be used to introduce a boronic ester onto an advanced pharmaceutical intermediate, which can then be further derivatized. nih.gov

The ability to perform these modifications at a late stage of the synthesis is highly advantageous. It allows medicinal chemists to quickly explore the structure-activity relationship (SAR) of a compound without having to re-synthesize each analog from scratch. rsc.orgnih.gov This significantly accelerates the drug discovery process. rsc.org The unique reactivity of boronic acids and their derivatives makes them invaluable tools for LSF, enabling the efficient diversification of molecular scaffolds and the optimization of drug candidates. oup.comnih.gov

Contribution to Medicinal Chemistry Research and Scaffold Development (e.g., for novel bioactive compounds)

The indazole scaffold is a cornerstone of medicinal chemistry, with numerous indazole-containing compounds having reached the market or advanced to clinical trials. researchgate.netmedchemexpress.comresearchgate.net This success is attributed to the versatile biological activities exhibited by indazole derivatives, which include anti-inflammatory, anticancer, and neurological activities. nih.gov this compound, by providing access to a wide range of novel indazole derivatives, significantly contributes to the ongoing research and development in this area.

The incorporation of a boronic acid group into a molecule can also impart unique biological properties. Boron-containing compounds have shown promise as anticancer, antibacterial, and antiviral agents. mdpi.com The boronic acid moiety can interact with biological targets in ways that other functional groups cannot, for example, by forming reversible covalent bonds with serine proteases or by acting as a transition state analog. mdpi.com The drug Bortezomib, a dipeptide boronic acid, is a prime example of a successful boron-containing therapeutic, used in the treatment of multiple myeloma. mdpi.com

The combination of the privileged indazole scaffold and the reactive boronic acid group in this compound makes it a powerful tool for the development of novel bioactive compounds. Researchers can leverage the synthetic versatility of this compound to design and synthesize new molecules with tailored biological activities. For instance, a series of 3-methyl-1H-indazole derivatives were designed and synthesized as potent and selective inhibitors of bromodomain-containing protein 4 (BRD4), a promising target for cancer therapy. nih.gov This highlights the potential of this compound to contribute to the discovery of the next generation of indazole-based medicines.

The following table provides examples of bioactive compounds and research areas where the indazole scaffold plays a crucial role.

Compound/Area of ResearchBiological Target/ActivitySignificance
Axitinib, Pazopanib, EntrectinibTyrosine Kinase InhibitionMarketed anticancer drugs. researchgate.net
Granisetron5-HT3 Receptor AntagonistUsed as an antiemetic. nih.gov
BenzydamineAnti-inflammatoryMarketed anti-inflammatory agent. researchgate.net
BRD4 InhibitorsBromodomain-containing protein 4Potential anticancer agents. nih.gov
Mineralocorticoid Receptor Antagonists (MRAs)Mineralocorticoid ReceptorDevelopment of new treatments for cardiovascular diseases. nih.gov
TRPV1 AntagonistsTransient Receptor Potential Vanilloid 1Potential for new analgesic drugs. nih.gov

Analytical and Spectroscopic Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-Methyl-1H-indazole-4-boronic acid, distinct signals are expected for the protons of the methyl group, the aromatic ring, the indazole N-H, and the boronic acid O-H groups. While specific spectral data for this exact compound is not publicly available, analysis of closely related structures, such as 1-Methyl-1H-indazole-4-boronic acid pinacol (B44631) ester, provides a strong basis for predicting the spectrum. sigmaaldrich.comchemicalbook.com The aromatic protons on the indazole ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns (multiplicity) revealing their coupling relationships with adjacent protons. The methyl group protons (-CH₃) would present as a singlet in the upfield region (around δ 2.5 ppm). rsc.org The indazole N-H proton is expected to be a broad singlet, and the boronic acid hydroxyl protons (-B(OH)₂) would also appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct resonances are anticipated for the methyl carbon, the seven carbons of the indazole ring system, and the carbon atom to which the boronic acid group is attached. The carbon bearing the boron atom often shows a characteristically broad signal or may not be observed due to quadrupolar relaxation. nih.gov The aromatic carbons resonate in the typical range of δ 110-150 ppm, while the methyl carbon appears significantly upfield (around δ 10-15 ppm). rsc.org Comparing the spectra of parent compounds like indazole-4-boronic acid and various 3-methyl-indazoles helps in the precise assignment of these signals. rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives Data based on analogous compounds like 1-Methyl-1H-indazole-4-boronic acid pinacol ester. sigmaaldrich.comchemicalbook.com

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Indazole Aromatic CH7.0 - 8.5 (multiplets)110 - 145Chemical shifts and multiplicities depend on substitution patterns.
Indazole Quaternary CN/A120 - 150Includes C3, C3a, and C7a.
C4-BN/A~130 (often broad)The signal for the carbon attached to boron can be difficult to observe.
3-CH₃~2.5 (singlet)~12A characteristic upfield singlet.
1-NHBroad singletN/AChemical shift is solvent and concentration dependent.
B(OH)₂Broad singletN/AChemical shift is highly variable and protons are exchangeable.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Molecular Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibrations of the boronic acid group, likely overlapping with the N-H stretch of the indazole ring. The aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. Stretching vibrations for the C=C and C=N bonds within the indazole ring system are expected in the 1620-1450 cm⁻¹ region. rsc.org A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration, and a weaker band for the B-C stretch can be found near 1000-1090 cm⁻¹. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. Analysis of similar compounds like 4-mercaptophenyl boronic acid suggests that the B-O-H bending and B-C stretching modes would also be Raman active. rsc.org Surface-Enhanced Raman Scattering (SERS) could be employed to study the molecule's adsorption and orientation on metallic surfaces, providing insight into the interactions of the boronic acid and indazole functional groups. rsc.orgresearchgate.net

Table 2: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Notes
O-H Stretch (Boronic Acid)3400 - 3200 (Broad)Indicates hydrogen bonding.
N-H Stretch (Indazole)~3300 (Broad)May overlap with O-H stretch.
Aromatic C-H Stretch3100 - 3000Characteristic of sp² C-H bonds.
Aliphatic C-H Stretch2980 - 2850From the methyl group.
C=C / C=N Ring Stretches1620 - 1450Aromatic and heteroaromatic ring vibrations. rsc.org
B-O Stretch~1350A strong, characteristic band for boronic acids. researchgate.net
B-C Stretch1090 - 1000Typically weaker than the B-O stretch. researchgate.net

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS)) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the spectrum would be expected to prominently feature the protonated molecule, [M+H]⁺. The molecular formula of the compound is C₈H₉BN₂O₂, giving it a molecular weight of 176.0 g/mol . labcompare.com Therefore, a strong signal would be anticipated at an m/z value of approximately 177.0.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₈H₉BN₂O₂), the calculated exact mass of the [M+H]⁺ ion would be used to confirm the formula, distinguishing it from other potential structures with the same nominal mass. HRMS analysis of related 3-methyl-indazole derivatives has been successfully used to confirm their compositions. rsc.org

Table 3: Mass Spectrometry Data for this compound

Parameter Value Technique Notes
Molecular FormulaC₈H₉BN₂O₂-Confirmed by elemental analysis or HRMS. labcompare.com
Nominal Mass176MSThe integer mass of the most abundant isotopes.
[M+H]⁺ (Nominal)177ESI-MSThe expected signal for the protonated molecule.
[M+H]⁺ (Exact)177.0826HRMS (Calculated)This value would be compared to the experimental result to confirm the formula.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, one can map the electron density and thereby determine the precise positions of atoms, as well as bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound itself has not been reported in the literature, analysis of related structures, such as 1-Methyl-1H-indazole-3-carboxylic acid, provides valuable insights. researchgate.net It is expected that the indazole ring system would be essentially planar. The boronic acid group would likely participate in extensive intermolecular hydrogen bonding. In the solid state, boronic acids often form dimeric structures through hydrogen bonds between their hydroxyl groups. researchgate.net Furthermore, the indazole N-H group and the lone pair on the N2 atom can act as hydrogen bond donors and acceptors, respectively, leading to the formation of complex supramolecular networks in the crystal lattice. mdpi.commdpi.comnih.gov This technique would provide unequivocal proof of the compound's structure and connectivity.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to 3-Methyl-1H-indazole-4-boronic Acid Derivatives

The development of environmentally friendly and efficient methods for synthesizing derivatives of this compound is a primary focus of current research. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. Modern approaches are increasingly centered around the principles of green chemistry to address these challenges.

One promising strategy involves the direct C-H functionalization of the indazole core. This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. For instance, palladium-catalyzed C-H activation has been explored for the ortho-functionalization of 2-aryl-2H-indazoles, providing a pathway to introduce various substituents directly onto the indazole ring system nih.gov. Photoelectrochemical methods are also gaining traction as a sustainable approach for C-H activation, utilizing light and electricity to drive chemical transformations under mild conditions acs.org.

Furthermore, the use of mechanochemistry offers a solvent-free alternative for the synthesis of boronic acid esters from their corresponding acids rsc.org. This technique, which involves grinding solid reactants together, can lead to significantly reduced waste and energy consumption. Researchers are also exploring the use of greener solvents and catalysts, such as copper oxide nanoparticles in polyethylene glycol (PEG), for the synthesis of indazole derivatives mdpi.com.

The table below summarizes some emerging sustainable synthetic strategies applicable to the synthesis of this compound derivatives.

Synthetic StrategyKey FeaturesPotential Advantages
Direct C-H FunctionalizationAvoids pre-functionalization of starting materials.Increased atom economy, reduced number of synthetic steps.
PhotoelectrochemistryUtilizes light and electricity as driving forces.Mild reaction conditions, use of sustainable energy sources.
MechanochemistrySolvent-free reaction conditions.Reduced waste, lower energy consumption.
Green CatalysisEmploys non-toxic and recyclable catalysts.Enhanced sustainability, reduced environmental impact.

Exploration of New Reactivity Patterns and Catalytic Systems for Enhanced Selectivity and Efficiency

Unlocking new reactivity patterns and developing highly selective and efficient catalytic systems are crucial for expanding the synthetic utility of this compound. Research in this area is focused on designing novel catalysts and understanding the factors that govern regioselectivity in functionalization reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorse methods for the functionalization of boronic acids. Recent studies have focused on developing more active and robust palladium catalysts, including those based on ferrocene ligands, which have shown excellent activity in the C-3 functionalization of 1H-indazoles mdpi.com. The use of trimethyl borate (B1201080) has been shown to enhance the reaction rates of Suzuki-Miyaura cross-coupling of heteroaryl boronic esters by solubilizing boronate complexes and preventing catalyst poisoning nih.gov.

Furthermore, the exploration of rhodium(III)-catalyzed C-H activation has opened up new avenues for the synthesis of functionalized indazoles nih.gov. These catalytic systems can enable the direct introduction of various functional groups at specific positions on the indazole ring, offering a powerful tool for late-stage functionalization. The development of catalytic systems that can control the regioselectivity of C-H borylation is also an active area of research, with studies focusing on the interplay of steric and electronic effects to direct the borylation to specific positions on the (hetero)aromatic ring nih.govresearchgate.net.

The table below highlights some recent advancements in catalytic systems for the functionalization of indazole and boronic acid derivatives.

Catalyst SystemReaction TypeKey Advantages
Ferrocene-based Palladium ComplexesSuzuki-Miyaura CouplingHigh catalytic activity for C-3 functionalization of indazoles.
Rhodium(III) CatalystsC-H Activation/AnnulationEnables direct and regioselective functionalization of the indazole core.
Iridium Catalysts with Bulky LigandsC-H BorylationControl of regioselectivity in the borylation of aromatic rings.

Integration of Flow Chemistry and High-Throughput Experimentation in Indazole Boronic Acid Synthesis and Functionalization

The integration of modern technologies such as flow chemistry and high-throughput experimentation (HTE) is poised to revolutionize the synthesis and functionalization of this compound derivatives. These technologies offer significant advantages in terms of reaction optimization, scalability, and safety.

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions mdpi.comnih.gov. The application of flow chemistry to the synthesis of boronic acids and indazole derivatives has been demonstrated, showcasing its potential for the efficient and scalable production of these important building blocks nih.govnih.gov. The use of microfluidic systems can further enhance the benefits of flow chemistry by enabling rapid mixing and heat transfer, leading to even faster and more efficient reactions researchgate.netnih.govbeilstein-journals.org.

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel rsc.orgrsc.org. This approach can significantly accelerate the discovery and optimization of new synthetic methods. By combining HTE with flow chemistry, researchers can quickly identify optimal reaction conditions and then seamlessly translate them to a continuous-flow process for larger-scale synthesis rsc.org. This integrated workflow can dramatically reduce the time and resources required for the development of new synthetic routes to functionalized indazole boronic acids.

The table below outlines the key benefits of integrating flow chemistry and high-throughput experimentation.

TechnologyKey Advantages
Flow ChemistryPrecise control over reaction parameters, enhanced safety, improved scalability, and potential for automation.
High-Throughput ExperimentationRapid screening of reaction conditions, accelerated discovery of new reactions and catalysts.
Integrated Flow Chemistry and HTESeamless transition from reaction discovery and optimization to scalable synthesis.

Advanced Computational Modeling for Predictive Synthesis and Reactivity in Boron Chemistry

Advanced computational modeling, particularly density functional theory (DFT), is becoming an indispensable tool for understanding and predicting the synthesis and reactivity of boron-containing compounds like this compound. These computational methods provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules, which can guide the design of new synthetic strategies and catalysts.

DFT studies can be used to elucidate the mechanisms of complex reactions, such as the Suzuki-Miyaura cross-coupling, helping to explain the observed regioselectivity and catalyst activity mdpi.com. For instance, computational studies have been employed to understand the reactivity of different boronic acid species and the role of various ligands in promoting catalytic turnover rsc.org. Furthermore, DFT calculations can be used to predict the reactivity of different C-H bonds in a molecule, aiding in the development of selective C-H functionalization methods rsc.orgrsc.org.

Computational models are also being developed to predict the outcome of chemical reactions, including the yield and selectivity. By training machine learning algorithms on large datasets of experimental results, it is possible to create predictive models that can guide the design of new experiments and accelerate the discovery of optimal reaction conditions. These predictive tools, combined with high-throughput experimentation, have the potential to significantly streamline the process of developing new synthetic methods for functionalized indazole boronic acids nih.govbiorxiv.orgresearchgate.net.

The table below summarizes the applications of computational modeling in the study of indazole boronic acids.

Computational MethodApplication
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of reactivity and selectivity, understanding catalyst behavior.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions and interactions with biological targets.
Machine LearningPrediction of reaction outcomes (yield, selectivity), guiding experimental design.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Methyl-1H-indazole-4-boronic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed ortho-metalation. For Suzuki coupling, use palladium catalysts (e.g., Pd(OAc)₂) with ligands like SPhos, and a base such as Na₂CO₃ in a 2:1 dioxane/water solvent system at 80–100°C . Directed metalation requires a strong base (e.g., LDA) at −78°C, followed by quenching with trimethyl borate. Yield optimization hinges on controlling moisture, oxygen levels, and stoichiometric ratios (e.g., 1.2 equivalents of boronic acid pinacol ester) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • ¹H/¹³C NMR : Verify aromatic proton splitting patterns (e.g., indazole C3-H as a singlet at δ 8.1–8.3 ppm) and boronic acid peaks (broad signal at δ 7.5–8.0 ppm).
  • HPLC-MS : Monitor purity (>95%) via reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water).
  • FTIR : Confirm boronic acid B-O stretching at ~1340 cm⁻¹ and indazole N-H at ~3400 cm⁻¹ .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert gas (argon) at −20°C in anhydrous DMSO or THF. Avoid prolonged exposure to moisture or light, as boronic acids hydrolyze to boroxines. Periodic NMR analysis (every 3 months) is advised to detect decomposition .

Advanced Research Questions

Q. How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?

Contradictions in coupling efficiency (e.g., variable yields with aryl chlorides vs. bromides) may arise from:

  • Catalyst-ligand mismatch : Bulky ligands (XPhos) improve steric hindrance tolerance for substituted partners.
  • Base sensitivity : Replace K₂CO₃ with CsF for electron-deficient substrates to reduce side reactions.
  • Solvent polarity : Use DMA instead of THF for polar substrates to enhance solubility .
    Validate hypotheses via controlled experiments comparing Pd(OAc)₂/XPhos vs. PdCl₂(dppf) systems .

Q. What strategies mitigate boronic acid instability during prolonged reactions?

  • Scavenger resins : Add diethanolamine-functionalized resins to sequester unreacted boronic acid, minimizing side reactions .
  • Protection-deprotection : Convert the boronic acid to a trifluoroborate salt pre-reaction, then regenerate it in situ with SiO₂/KF .
  • Low-temperature protocols : Conduct reactions at 0–4°C to slow hydrolysis .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity trends for this compound?

DFT calculations (B3LYP/6-31G*) can model:

  • Electrophilicity : Predict regioselectivity in cross-couplings by analyzing Fukui indices at the boron center.
  • Transition-state barriers : Compare activation energies for Suzuki reactions with different aryl halides.
    Experimental validation via kinetic studies (e.g., monitoring by ¹¹B NMR) is critical to confirm computational insights .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving this compound?

  • Intermediate characterization : Use LC-MS after each step to detect side products (e.g., deboronation).
  • Purification : Employ silica gel chromatography with 5% MeOH/CH₂Cl₂ for polar intermediates or recrystallization from EtOAc/hexane .

Q. What analytical techniques resolve ambiguities in boronic acid quantification?

  • ¹¹B NMR : Quantify boronic acid vs. boroxine content (δ 28–32 ppm for boroxines).
  • ICP-MS : Measure boron content to assess degradation (detection limit: 0.1 ppb) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.